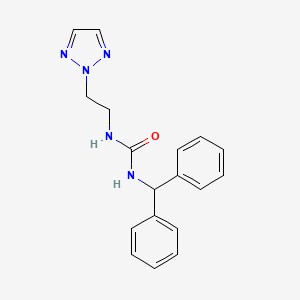

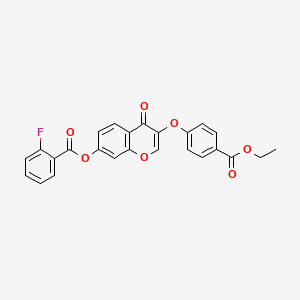

![molecular formula C16H14N4O2 B2425511 N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide CAS No. 2320888-59-1](/img/structure/B2425511.png)

N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . It also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the bipyridine and isoxazole moieties. Bipyridine is often planar, with the two nitrogen atoms in a trans position . The isoxazole ring is a heterocycle, and its orientation would likely depend on the specifics of the molecule’s synthesis .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bipyridine and isoxazole moieties. Bipyridine compounds are known to participate in various types of reactions, including coordination reactions . Isoxazole rings can participate in reactions such as electrophilic substitution and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the bipyridine and isoxazole moieties. For example, bipyridine compounds often have high melting points and are soluble in organic solvents . Isoxazole rings can contribute to the polarity and reactivity of the molecule .科学的研究の応用

Kinase Inhibition for Cancer Therapy

Compounds with structures incorporating elements similar to N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide have been identified as potent inhibitors of specific kinases with applications in treating cancers. For instance, Lombardo et al. (2004) discovered a series of carboxamides as potent Src/Abl kinase inhibitors, demonstrating significant antitumor activity in preclinical assays, highlighting the potential of such compounds in oncology (Lombardo et al., 2004).

Antifibrotic and Anti-metastatic Effects

Isoxazole and carboxamide derivatives have shown promise as novel inhibitors with applications in suppressing fibrosis and exerting anti-metastatic effects. A study by Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, showing potential as an effective oral anti-fibrotic drug (Kim et al., 2008).

Antipsychotic Agents Development

Research into heterocyclic carboxamides has explored their potential as antipsychotic agents. Norman et al. (1996) synthesized and evaluated heterocyclic analogues of known compounds for their binding to dopamine and serotonin receptors, indicating the role of these compounds in developing new antipsychotic medications (Norman et al., 1996).

Drug Delivery and Imaging

Carboxamide derivatives have been utilized in the synthesis of potential PET agents for imaging specific enzymes in neuroinflammation contexts. For example, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrates the application of these compounds in radiolabeling and imaging, contributing to diagnostics and research in neurology and oncology (Wang et al., 2018).

Safety And Hazards

将来の方向性

The future directions for research on this compound could include exploring its potential uses in various fields. For example, bipyridine compounds have been used in areas such as materials science and medicinal chemistry . Isoxazole rings are found in many biologically active compounds, suggesting potential applications in drug discovery .

特性

IUPAC Name |

5-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11-8-15(20-22-11)16(21)19-10-12-2-7-18-14(9-12)13-3-5-17-6-4-13/h2-9H,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJPCDQJRQZJSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[2,4'-bipyridine]-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate](/img/structure/B2425431.png)

![2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide](/img/structure/B2425434.png)

![2-[3-(Trifluoromethyl)phenyl]-4-isothiazoline-3-one](/img/structure/B2425435.png)

![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2425437.png)

![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)

![2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid](/img/structure/B2425445.png)

![(Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2425448.png)